molecular formula C11H9NO3 B8309113 4-Methyl-3-(3-furyl)nitrobenzene CAS No. 710351-87-4

4-Methyl-3-(3-furyl)nitrobenzene

Cat. No. B8309113
M. Wt: 203.19 g/mol
InChI Key: TUVXPFIKWFDPQB-UHFFFAOYSA-N
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Patent
US08299108B2

Procedure details

A suspension of 3-bromo-4-methyl nitrobenzene 1 (421 mg, 2.0 mmol), 3-furan boronic acid 2 (452 mg, 4.0 mmol), diisopropylethylamine (1.4 mL, 8.0 mmol), and Pd(dppf)Cl2—CH2Cl2 (162 mg, 0.2 mmol) in dry NMP (10 mL) was sparged with Ar for 20 min. The reaction mixture was heated to 80° C. and maintained at that temperature for 16 h. The reaction was allowed to cool to rt and was then partitioned with water and EtOAc. The resulting mixture was filtered through Celite and the phases partitioned and separated. The aqueous portion was extracted with EtOAc (3×) and the combined organic phases were washed with brine, dried (MgSO4), and concentrated. The crude residue was adsorbed onto SiO2 and purified by flash chromatography (9:1 hexanes-EtOAc) to furnish 319 mg (1.57 mmol, 80%) of an off-white solid as 3: 1H NMR (300 MHz, CD3OD) δ 8.16 (d, J=2.5 Hz, 1H), 8.04 (dd, J=2.5, 8.5 Hz, 1H), 7.77 (dd, J=0.8, 1.7 Hz, 1H), 7.63 (app t, J=1.9 Hz, 1H), 7.48 (d, J=8.5 Hz, 1H), 6.72 (dd, J=0.8, 1.9 Hz, 1H), 2.48 (s, 3H).
Quantity
421 mg
Type
reactant
Reaction Step One
Name
3-furan boronic acid
Quantity
452 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
162 mg
Type
catalyst
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1[CH3:8].ClC1C=CC(NC2N(C)C3C=CC(O[C:31]4C=CN=[C:33]([C:37](NC)=[O:38])[CH:32]=4)=CC=3N=2)=CC=1[N+]([O-])=O.C(N(C(C)C)CC)(C)C>CN1C(=O)CCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[CH3:8][C:7]1[CH:6]=[CH:5][C:4]([N+:9]([O-:11])=[O:10])=[CH:3][C:2]=1[C:33]1[CH:32]=[CH:31][O:38][CH:37]=1 |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
421 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1C)[N+](=O)[O-]
Name
3-furan boronic acid
Quantity
452 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)NC1=NC2=C(N1C)C=CC(=C2)OC2=CC(=NC=C2)C(=O)NC)[N+](=O)[O-]
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN1CCCC1=O
Name
Quantity
162 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sparged with Ar for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CUSTOM
Type
CUSTOM
Details
was then partitioned with water and EtOAc
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the phases partitioned
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with EtOAc (3×)
WASH
Type
WASH
Details
the combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (9:1 hexanes-EtOAc)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])C1=COC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.57 mmol
AMOUNT: MASS 319 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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